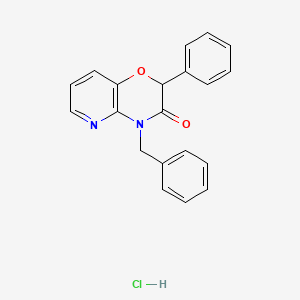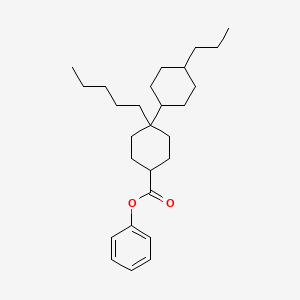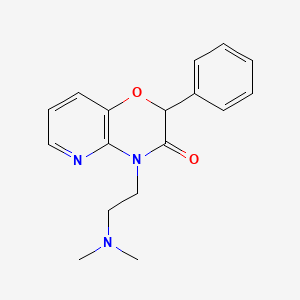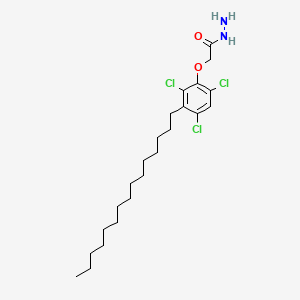
Isoquinoline, 3-(1-methyl-1,2,5,6-tetrahydro-3-pyridinyl)-1-phenyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La Isoquinolina, 3-(1-metil-1,2,5,6-tetrahidro-3-piridinil)-1-fenil-, clorhidrato es un compuesto orgánico complejo que pertenece a la clase de las isoquinolinas. Las isoquinolinas son compuestos orgánicos aromáticos heterocíclicos que están estructuralmente relacionados con la quinolina
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Isoquinolina, 3-(1-metil-1,2,5,6-tetrahidro-3-piridinil)-1-fenil-, clorhidrato típicamente involucra reacciones orgánicas de múltiples pasos. Un enfoque común es la reacción de Pictet-Spengler, que involucra la condensación de una β-feniletilamina con un aldehído o cetona en presencia de un catalizador ácido para formar el sistema cíclico de isoquinolina. Las condiciones de reacción específicas, como la temperatura, el disolvente y el catalizador, pueden variar según el rendimiento y la pureza deseados.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas optimizadas que garanticen un alto rendimiento y rentabilidad. Esto podría incluir el uso de reactores de flujo continuo, técnicas de purificación avanzadas y condiciones de reacción escalables.
Análisis De Reacciones Químicas
Tipos de reacciones
La Isoquinolina, 3-(1-metil-1,2,5,6-tetrahidro-3-piridinil)-1-fenil-, clorhidrato puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Conversión a los N-óxidos correspondientes utilizando agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.
Reducción: Reducción del anillo de isoquinolina a derivados de tetrahidroisoquinolina utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: Reacciones de sustitución electrofílica y nucleofílica en el anillo aromático.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, ácido m-cloroperbenzoico.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio.
Sustitución: Halógenos, agentes alquilantes, nucleófilos.
Principales productos
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir N-óxidos, mientras que la reducción puede producir derivados de tetrahidroisoquinolina.
Aplicaciones Científicas De Investigación
La Isoquinolina, 3-(1-metil-1,2,5,6-tetrahidro-3-piridinil)-1-fenil-, clorhidrato tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción en síntesis orgánica para la preparación de moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga su posible uso en el desarrollo de fármacos, particularmente en el diseño de nuevos agentes terapéuticos.
Industria: Utilizado en el desarrollo de materiales con propiedades específicas, como tintes y polímeros.
Mecanismo De Acción
El mecanismo de acción de la Isoquinolina, 3-(1-metil-1,2,5,6-tetrahidro-3-piridinil)-1-fenil-, clorhidrato involucra su interacción con objetivos moleculares y vías específicas. Esto puede incluir la unión a enzimas o receptores, la modulación de vías de señalización y la afectación de procesos celulares. El mecanismo exacto dependería de la aplicación específica y el contexto biológico.
Comparación Con Compuestos Similares
Compuestos similares
Quinolina: Un compuesto estructuralmente relacionado con propiedades aromáticas similares.
Tetrahidroisoquinolina: Una forma reducida de isoquinolina con diferente reactividad química.
Fenilpiridina: Otro compuesto heterocíclico con una estructura similar.
Singularidad
La Isoquinolina, 3-(1-metil-1,2,5,6-tetrahidro-3-piridinil)-1-fenil-, clorhidrato es única debido a su patrón de sustitución específico y la presencia de anillos de isoquinolina y piridina. Esta complejidad estructural puede dar como resultado propiedades químicas y biológicas distintas en comparación con otros compuestos similares.
Propiedades
Número CAS |
92124-05-5 |
|---|---|
Fórmula molecular |
C21H21ClN2 |
Peso molecular |
336.9 g/mol |
Nombre IUPAC |
3-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1-phenylisoquinoline;hydrochloride |
InChI |
InChI=1S/C21H20N2.ClH/c1-23-13-7-11-18(15-23)20-14-17-10-5-6-12-19(17)21(22-20)16-8-3-2-4-9-16;/h2-6,8-12,14H,7,13,15H2,1H3;1H |
Clave InChI |
KJKLYMHRABYGKN-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC=C(C1)C2=CC3=CC=CC=C3C(=N2)C4=CC=CC=C4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[(1S,2S,11R,12S,15R,16S)-15-acetyl-9-chloro-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] acetate](/img/structure/B12741327.png)







